molecular formula C12H8BrClO B6330666 1-Bromo-2-(4-chlorophenoxy)benzene CAS No. 947188-01-4

1-Bromo-2-(4-chlorophenoxy)benzene

Cat. No.: B6330666
CAS No.: 947188-01-4
M. Wt: 283.55 g/mol
InChI Key: MJPDFJDOHHLMBS-UHFFFAOYSA-N
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Description

1-Bromo-2-(4-chlorophenoxy)benzene is an organic compound with the molecular formula C12H8BrClO and a molecular weight of 283.55 g/mol . This compound is characterized by the presence of a bromine atom and a chlorophenoxy group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-chlorophenoxy)benzene can be synthesized through various methods. One common approach involves the reaction of 2-chlorophenol with bromobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(4-chlorophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Oxidation Products: Phenolic compounds are common products.

    Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-(4-chlorophenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-(4-chlorophenoxy)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with nucleophiles. This intermediate then undergoes deprotonation to yield the substituted product . The pathways involved include the formation of benzenonium intermediates and subsequent stabilization through resonance .

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Bromo-2-(4-fluorophenoxy)benzene

Comparison: 1-Bromo-2-(4-chlorophenoxy)benzene is unique due to the presence of both bromine and chlorophenoxy groups, which confer distinct reactivity and properties compared to other halogenated benzenes. For instance, 1-Bromo-2-chlorobenzene lacks the phenoxy group, resulting in different chemical behavior and applications .

Properties

IUPAC Name

1-bromo-2-(4-chlorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPDFJDOHHLMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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